molecular formula C10H10N2O2 B156416 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate CAS No. 136229-96-4

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate

Cat. No. B156416
M. Wt: 190.2 g/mol
InChI Key: GKNNWFXGYQZILC-UHFFFAOYSA-N
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Description

“1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the compound , often involves reactions with hydrazines . For example, one study reported the synthesis of hydrazine-coupled pyrazoles, which were then evaluated for antileishmanial and antimalarial activities .


Chemical Reactions Analysis

While specific chemical reactions involving “1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” are not detailed in the sources, pyrazole derivatives are known to participate in various chemical reactions . For instance, they can undergo [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.2 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.

Future Directions

Given the pharmacological potential of pyrazole derivatives , future research could focus on exploring the therapeutic applications of “1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate” and similar compounds. Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name

1-hydroxy-3-methyl-2-oxido-5-phenylpyrazol-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-8-7-10(12(14)11(8)13)9-5-3-2-4-6-9/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNNWFXGYQZILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](N(C(=C1)C2=CC=CC=C2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380512
Record name 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate

CAS RN

136229-96-4
Record name 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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